Drimentine B

描述

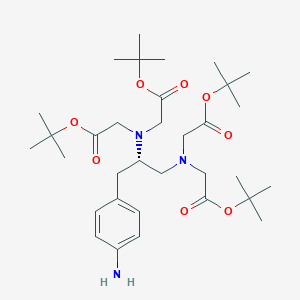

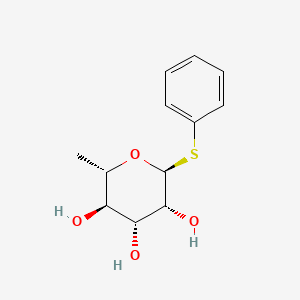

Drimentine B is part of the drimentine family of compounds, known for their anticancer, antibacterial, antifungal, and anthelmintic properties. These compounds are characterized by their complex molecular structures, which include a pyrroloindoline core with various substituents, making them a focal point for chemical synthesis and biological study.

Synthesis Analysis

The total synthesis of drimentine compounds, including this compound, involves innovative strategies to construct the complex molecular architecture. A notable method for synthesizing this compound involves a photocatalyzed radical conjugate addition, addressing the challenge of forming the C10b–C12 bond in the drimentine scaffold. This approach highlights the synthetic creativity required to assemble such intricate molecules from simpler chemical building blocks (Yu Sun et al., 2013).

Molecular Structure Analysis

Drimentines are distinguished by their pyrroloindoline core, to which various substituents are attached. The molecular structure of this compound includes a unique aliphatic side chain linked to the C3a position, which is less common among the pyrroloindoline alkaloids. This structural feature contributes to the biological activity of the molecule and presents challenges and opportunities for synthetic chemists.

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by its complex structure. The process of creating bonds, such as the C10b–C12 bond, involves intricate chemical reactions that demonstrate the compound's unique reactivity. The drimentine family's biological activities suggest these compounds undergo specific interactions with biological molecules, leading to their anticancer, antibacterial, antifungal, and anthelmintic effects.

Physical Properties Analysis

While specific studies on this compound's physical properties are limited, related research on drimentine compounds provides insights. These compounds' physical properties, such as solubility, melting points, and crystalline structure, are essential for understanding their behavior in biological systems and their potential therapeutic applications.

Chemical Properties Analysis

The chemical properties of this compound, including stability, reactivity, and functional group characteristics, are crucial for its synthesis and biological activity. The presence of the pyrroloindoline core and the aliphatic side chain affects its reactivity and interaction with biological targets, influencing its pharmacological profile.

科学研究应用

抗生素应用

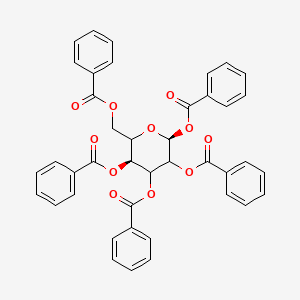

Drimentine B 属于一类新型抗生素 {svg_1}. 它表现出一种新的萜基二酮哌嗪结构 {svg_2}, 这可能用于治疗各种细菌感染。

抗真菌应用

This compound 也具有抗真菌特性 {svg_3}. 这意味着它可以用于治疗真菌感染,从诸如足癣和体癣等表面感染到更严重的全身感染。

驱虫应用

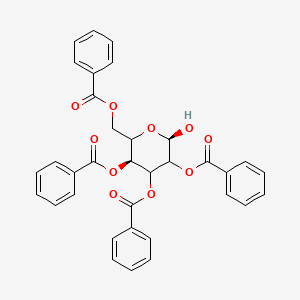

驱虫药是用于治疗寄生虫感染的药物。 研究发现 this compound 具有驱虫活性 {svg_4}, 表明其在此领域的潜在用途。

抗癌应用

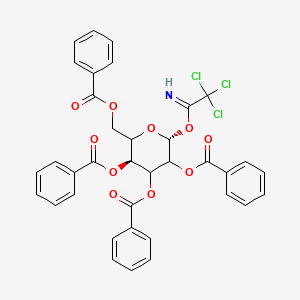

目前正在研究 this compound 作为抗癌剂的潜在用途 {svg_5}. 一项研究旨在合成 Drimentine C (一种相关化合物) 的环-L-色氨酸-L-脯氨酸部分 {svg_6}. 合成完成后,计划在体外评估 Drimentine C 对癌肿瘤细胞系的功效,以确定其作为抗癌剂的有效性 {svg_7}.

合成研究

This compound 是九种生物碱家族的一部分 {svg_8}. 从天然来源中只分离出少量 Drimentines,而只有 Drimentines A、F 和 G 已通过以下方法完全合成

作用机制

Target of Action

Drimentine B is a terpenylated diketopiperazine . It has been found to have anticancer activity, inhibiting the proliferation of NS-1 murine β lymphocyte myeloma cells .

Mode of Action

It is known that this compound interacts with its targets to inhibit cell proliferation . The specific interactions between this compound and its targets, as well as the resulting changes, require further investigation.

Biochemical Pathways

It is known that this compound has antibiotic, antifungal, and anthelmintic activity , suggesting that it may affect various biochemical pathways related to these biological processes.

Result of Action

This compound has been found to inhibit the proliferation of NS-1 murine β lymphocyte myeloma cells . This suggests that the molecular and cellular effects of this compound’s action include the inhibition of cell growth and proliferation.

属性

IUPAC Name |

(1S,10S,12S)-12-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,8,19-triazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-4,13,15,17-tetraene-3,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39N3O2/c1-19-12-13-25-29(2,3)14-8-15-30(25,4)21(19)17-31-18-24-26(35)33-16-7-11-23(33)27(36)34(24)28(31)32-22-10-6-5-9-20(22)31/h5-6,9-11,21,24-25,28,32H,1,7-8,12-18H2,2-4H3/t21-,24-,25-,28-,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUCBHITXBJOGT-JMGSXGSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC34CC5C(=O)N6CCC=C6C(=O)N5C3NC7=CC=CC=C47)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@@]34C[C@H]5C(=O)N6CCC=C6C(=O)N5[C@@H]3NC7=CC=CC=C47)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401098369 | |

| Record name | (5aS,6aS,11aS)-6a-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-6,6a,11,11a-tetrahydro-3H-pyrrolo[1′′,2′′:4′,5′]pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-5,13(2H,5aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

204398-91-4 | |

| Record name | (5aS,6aS,11aS)-6a-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-6,6a,11,11a-tetrahydro-3H-pyrrolo[1′′,2′′:4′,5′]pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-5,13(2H,5aH)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204398-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5aS,6aS,11aS)-6a-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-6,6a,11,11a-tetrahydro-3H-pyrrolo[1′′,2′′:4′,5′]pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-5,13(2H,5aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Are there other compounds similar to Drimentine B produced by this bacterial strain?

A2: While the study specifically focuses on this compound, the identification of a CDPS gene cluster suggests the potential for this bacterial strain to produce other, related cyclodipeptides []. Further investigation into the substrate specificity and functionality of enzymes within this cluster could reveal the presence of novel compounds with potentially diverse biological activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(triethylsilyl) Baccatin III](/img/structure/B1140391.png)

![N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B1140393.png)

![(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B1140397.png)